![molecular formula C16H13BrF3N5O B258450 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a molecule that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been found to possess interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2 and GSK-3β. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied extensively. This compound has been found to exhibit potent antitumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may have implications for the treatment of inflammatory disorders and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, as well as its ability to modulate the activity of certain neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the development of analogs of this compound with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
The synthesis of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported in the literature. One of the methods involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 3-bromo-1,2-dichloroethane to give the final product.
Aplicaciones Científicas De Investigación
The potential applications of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in the regulation of cell cycle progression and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
Nombre del producto |
3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
---|---|
Fórmula molecular |
C16H13BrF3N5O |
Peso molecular |
428.21 g/mol |
Nombre IUPAC |
3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H13BrF3N5O/c17-12-13(15(26)22-7-6-21)24-25-11(16(18,19)20)8-10(23-14(12)25)9-4-2-1-3-5-9/h1-5,10-11,24H,7-8H2,(H,22,26) |
Clave InChI |
JZDJZSAGVVMYBJ-UHFFFAOYSA-N |
SMILES isomérico |
C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3 |
SMILES |
C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.